cis-3-(Benzylamino)cyclohexanol
Description
cis-3-(Benzylamino)cyclohexanol (CAS: 1089695-63-5) is a cyclohexanol derivative featuring a benzylamino group at the cis-3 position. This compound is listed with seven suppliers (), indicating its utility in research, though its specific applications remain less documented compared to structurally related analogs.
Properties
IUPAC Name |
(1R,3S)-3-(benzylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADACSZOIFGMJFT-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244992 | |
| Record name | rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089695-63-5 | |
| Record name | rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089695-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-[(Phenylmethyl)amino]cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(Benzylamino)cyclohexanol typically involves the reaction of cyclohexanone with benzylamine under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
cis-3-(Benzylamino)cyclohexanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives .
Scientific Research Applications
cis-3-(Benzylamino)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of cis-3-(Benzylamino)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Metabolic Comparison
Research Findings and Implications
- Metabolic Stability: this compound’s benzyl group may slow hepatic metabolism compared to unsubstituted cis-3-aminocyclohexanol, which is rapidly excreted .
- However, the benzylamino group could facilitate interactions with amine-sensitive targets (e.g., GPCRs).
- Safety : Positional isomerism significantly impacts toxicity; the cis-2-substituted analog’s irritant properties highlight the need for caution in handling structurally related compounds .
Biological Activity
Cis-3-(Benzylamino)cyclohexanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexanol ring with a benzylamino group at the 3-position. Its structure can be represented as follows:
This compound's unique configuration allows for specific interactions with biological macromolecules, influencing its activity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing binding affinity to target proteins. Additionally, the lipophilic nature of the benzyl group may facilitate membrane penetration, allowing the compound to modulate cellular processes effectively .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzylamino compounds can inhibit bacterial growth. For instance, modifications of related compounds have been demonstrated to possess significant antimicrobial properties against uropathogens such as Staphylococcus aureus .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound's effectiveness in inducing apoptosis has been linked to its structural characteristics, which promote interaction with cellular pathways involved in cell death .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Cytotoxic | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of specific enzymes |
Case Studies
- Antimicrobial Efficacy : A study investigated the efficacy of a modified derivative of this compound against biofilm formation in uropathogenic bacteria. The results indicated a significant reduction in biofilm density, suggesting potential application in treating urinary tract infections (UTIs) .
- Cytotoxicity Assessment : In an experimental setup involving Hep-G2 cells, the compound demonstrated dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) was determined to be 15 μg/mL, indicating a promising therapeutic window for further development .
Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications:
- Drug Development : The compound's ability to inhibit bacterial growth and induce apoptosis makes it a candidate for developing new antimicrobial and anticancer agents.
- Quorum Sensing Inhibition : Recent research highlights the role of similar compounds in disrupting quorum sensing in bacteria, which could lead to innovative treatments for antibiotic-resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
